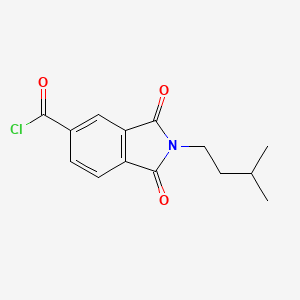
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is a chemical compound with the molecular formula C14H15NO3 It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by forming hydrogen bonds with the active site, thereby preventing substrate binding . The carbonyl groups play a crucial role in this interaction, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde
- 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid
Uniqueness
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is unique due to its specific structural features, such as the isoindoline nucleus and the presence of carbonyl groups at positions 1 and 3.
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C14H14ClNO3/c1-8(2)5-6-16-13(18)10-4-3-9(12(15)17)7-11(10)14(16)19/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
DCQPSNMUKSHPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


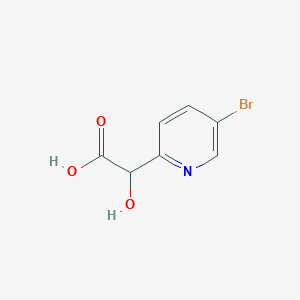
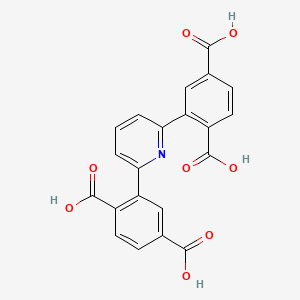

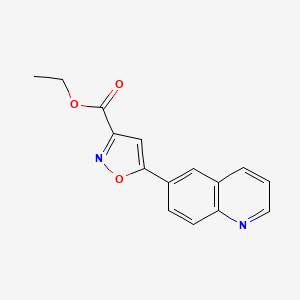



![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

sulfane](/img/structure/B13702601.png)
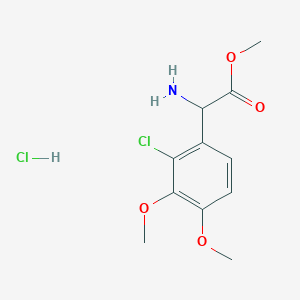
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
